molecular formula C25H36N4O4S B2911109 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 941962-81-8

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

Cat. No.: B2911109
CAS No.: 941962-81-8
M. Wt: 488.65
InChI Key: RCGHBAONVHWYAF-UHFFFAOYSA-N
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Description

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C25H36N4O4S and its molecular weight is 488.65. The purity is usually 95%.
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Biological Activity

The compound 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide (CAS Number: 941906-88-3) is a complex organic molecule with potential pharmacological applications. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H36N4O4SC_{25}H_{36}N_{4}O_{4}S, with a molecular weight of approximately 488.6 g/mol. The structure can be represented as follows:

PropertyValue
CAS Number941906-88-3
Molecular FormulaC25H36N4O4S
Molecular Weight488.6 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies suggest that it may function as an allosteric modulator affecting key metabolic pathways in pathogens such as Leishmania and Trypanosoma species. The thieno[3,2-d]pyrimidine moiety is particularly significant for its role in disrupting the redox balance within these organisms, leading to increased levels of reactive oxygen species (ROS) and ultimately cell death due to metabolic imbalance .

Antimicrobial Activity

Recent research has demonstrated that compounds similar to our target molecule exhibit significant antimicrobial properties. For instance:

  • Antitrypanosomal Activity : Compounds with similar structural features have shown promising results against Trypanosoma brucei, indicating that our compound may also possess antitrypanosomal effects through inhibition of trypanothione reductase (TR), a critical enzyme in the redox metabolism of the parasite .
  • Antileishmanial Activity : The compound's ability to increase ROS levels has been linked to its effectiveness against intracellular amastigotes of Leishmania, suggesting potential for treating leishmaniasis .

Case Studies

  • Study on Reactive Oxygen Species : In a study examining the impact of similar compounds on Leishmania, it was found that these compounds led to mitochondrial dysfunction and elevated ROS levels, which are pivotal in inducing apoptosis in parasites .
  • Inhibition of Chlamydia : While not directly related to the target compound, research on structurally related molecules has shown effective inhibition of Chlamydia trachomatis, highlighting the potential for broader antimicrobial applications against intracellular pathogens .

Research Findings

A summary of relevant studies indicates that compounds with structural similarities to our target molecule exhibit:

PathogenMechanism of ActionEfficacy (EC50)
LeishmaniaInduction of ROS and mitochondrial damage< 10 µM
TrypanosomaInhibition of TR leading to oxidative stress< 10 µM
Chlamydia trachomatisInhibition of T3SS-dependent growthSignificant reduction

Properties

IUPAC Name

4-[[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O4S/c1-2-13-26-23(31)18-10-8-17(9-11-18)15-29-24(32)22-20(12-14-34-22)28(25(29)33)16-21(30)27-19-6-4-3-5-7-19/h12,14,17-19H,2-11,13,15-16H2,1H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGHBAONVHWYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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